

physical and chemical properties of (2-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Methylpyridin-3-yl)methanamine
Cat. No.:	B1312839

[Get Quote](#)

An In-depth Technical Guide to (2-Methylpyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(2-Methylpyridin-3-yl)methanamine**. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Properties and Data

(2-Methylpyridin-3-yl)methanamine, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its structural features, combining a pyridine ring with a primary aminomethyl group, offer diverse opportunities for chemical modification and interaction with biological targets.

The following table summarizes the key physical and chemical properties of **(2-Methylpyridin-3-yl)methanamine**. It is important to note that while some experimental data is available, many properties are based on computational models.

Property	Value	Source
IUPAC Name	(2-Methylpyridin-3-yl)methanamine	-
CAS Number	58539-64-3	[1] [2]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molecular Weight	122.17 g/mol	[1]
Appearance	Data not available in search results	-
Melting Point	Data not available in search results	-
Boiling Point	Data not available in search results	-
Density	Data not available in search results	-
pKa	Data not available in search results	-
Solubility	Data not available in search results	-
Computed TPSA	38.91 Å ²	[1]
Computed LogP	0.84872	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]

Chemical Reactivity and Stability

(2-Methylpyridin-3-yl)methanamine exhibits reactivity characteristic of its primary amine and pyridine functionalities.

- Amine Group Reactivity: The primary amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. It can also act as a base to accept protons.[3]
- Pyridine Ring: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. The ring can also undergo electrophilic substitution, although it is generally less reactive than benzene.
- Chemical Stability: The compound is expected to be stable under standard storage conditions. However, it should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][5]

Experimental Protocols

While a specific, detailed synthesis protocol for **(2-Methylpyridin-3-yl)methanamine** was not found in the provided search results, a plausible synthetic route can be derived from common organic chemistry transformations and information on related compounds. A common and effective method would be the reduction of the corresponding nitrile, 2-methyl-3-cyanopyridine, or the reductive amination of the corresponding aldehyde, 2-methylnicotinaldehyde. An alternative pathway involves the conversion of the corresponding alcohol, (2-methylpyridin-3-yl)methanol.

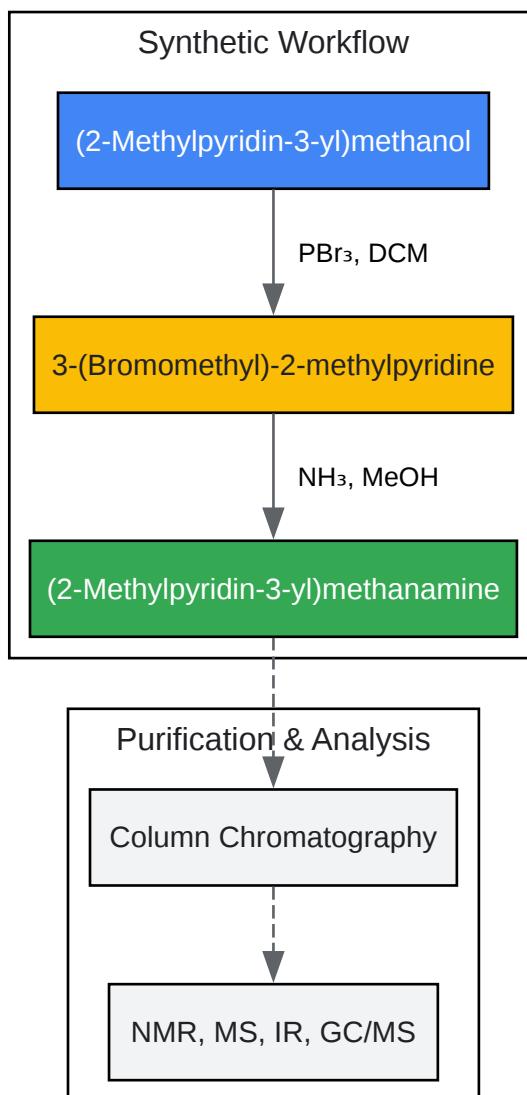
This two-step protocol is based on the synthesis of the precursor alcohol, (2-methylpyridin-3-yl)methanol[6], followed by its conversion to the amine.

Step 1: Synthesis of 3-(Bromomethyl)-2-methylpyridine

- Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Procedure:
 - Dissolve (2-methylpyridin-3-yl)methanol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
 - Slowly add phosphorus tribromide dropwise to the stirred solution.[6]

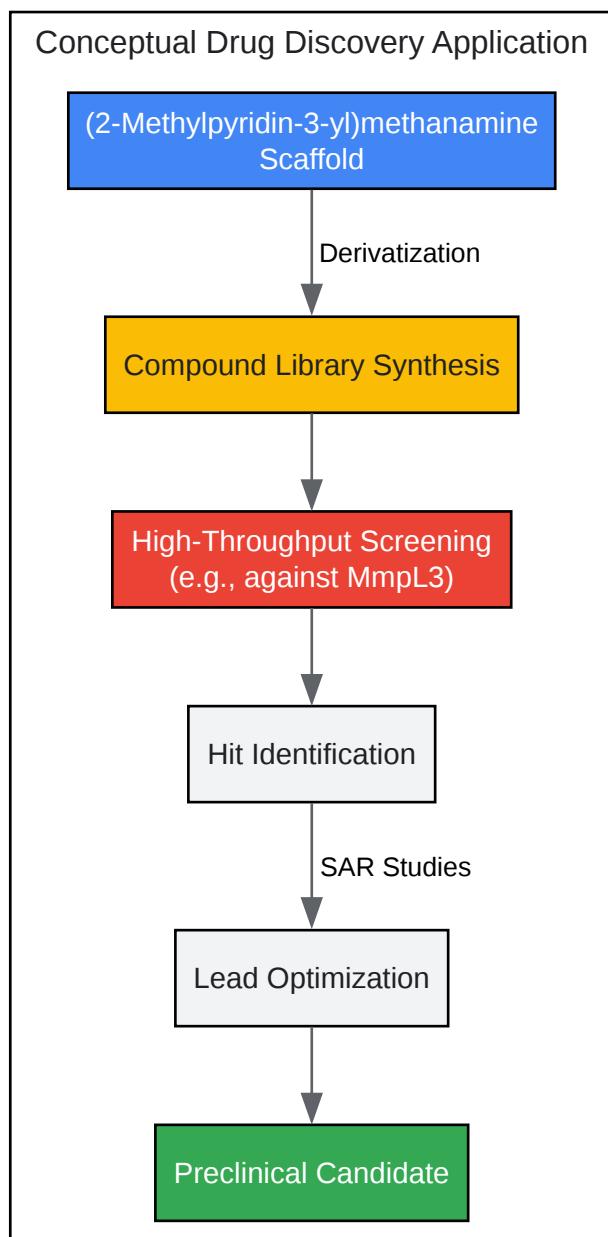
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2-methylpyridine.

Step 2: Synthesis of **(2-Methylpyridin-3-yl)methanamine**


- Apparatus: A sealed reaction vessel suitable for reactions with ammonia.
- Procedure:
 - Dissolve the crude 3-(bromomethyl)-2-methylpyridine from Step 1 in a solution of ammonia in methanol.
 - Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized.
 - Monitor the reaction by TLC or GC-MS.
 - After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the residue using column chromatography on silica gel to obtain **(2-Methylpyridin-3-yl)methanamine**.
- Purification: The crude product can be purified by standard laboratory techniques. Column chromatography using silica gel is a common method. The choice of eluent (e.g., a gradient

of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) would need to be optimized.

- Analysis: The identity and purity of the compound can be confirmed using a suite of analytical techniques.[\[7\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the structure of the molecule. Spectroscopic data for the precursor alcohol is available and can serve as a reference.[\[8\]](#)
 - Mass Spectrometry (MS): To confirm the molecular weight of the compound.
 - Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
 - Gas Chromatography/Mass Spectrometry (GC/MS): To assess the purity of the compound and identify any volatile impurities.[\[7\]](#)


Visualizations

The following diagrams, created using the DOT language, illustrate a potential synthetic workflow and a conceptual application in drug discovery.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(2-Methylpyridin-3-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in a drug discovery pipeline.[9]

Safety and Handling

(2-Methylpyridin-3-yl)methanamine and its derivatives should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[10] Personal protective equipment (PPE), including safety glasses, impermeable gloves, and a lab coat, should be worn.[10][11]

Avoid direct contact with the substance, and do not breathe vapors or mists.[5][10] In case of accidental contact, drench the affected skin with running water and for eye contact, bathe the eye with running water for 15 minutes and consult a doctor.[10] All waste material must be disposed of in accordance with national and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. eMolecules (2-METHYLPYRIDIN-3-YL)METHANAMINE | 58539-64-3 | MFCD03411326 | Fisher Scientific [fishersci.com]
- 3. Buy (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. (2-METHYL-PYRIDIN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. env.go.jp [env.go.jp]
- 8. (2-METHYL-PYRIDIN-3-YL)-METHANOL(56826-61-0) 1H NMR [m.chemicalbook.com]
- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [physical and chemical properties of (2-Methylpyridin-3-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312839#physical-and-chemical-properties-of-2-methylpyridin-3-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com